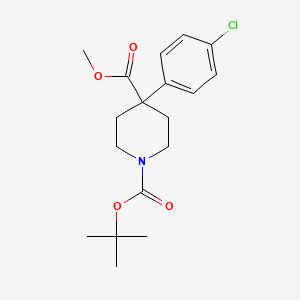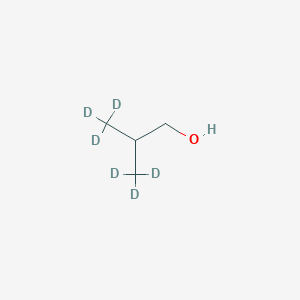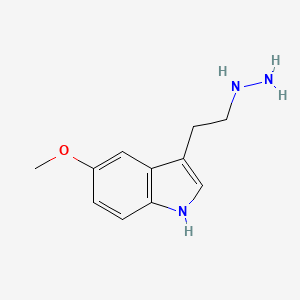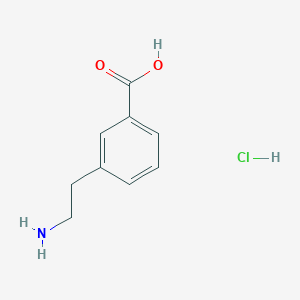![molecular formula C12H19NO B1502929 8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オン CAS No. 959237-75-3](/img/structure/B1502929.png)
8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オン
説明
8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
8-アザビシクロ[3.2.1]オクタン骨格は、トロパンアルカロイドファミリーの中心的なコアであり、幅広い興味深い生物活性を示しています . 結果として、この基本構造を立体選択的に調製するための研究は、世界中の多くの研究グループの注目を集めてきました . 8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オン化合物は、これらの合成において重要な役割を果たします .
エナンチオ選択的構築
8-アザビシクロ[3.2.1]オクタン骨格のエナンチオ選択的構築は、8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オンのもう1つの重要な用途です . このプロセスには、二環式骨格の立体制御された形成が含まれます .
生物活性
8-アザビシクロ[3.2.1]オクタンコアを含むトロパンアルカロイドは、パーキンソン病、うつ病、統合失調症、またはパニック障害などの神経学的および精神医学的疾患の治療に関連する潜在的な治療薬としてテストされてきました . 8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オン化合物は、このコアの一部であり、これらの生物活性を促進します .
効率的な方法論の開発
トロパンまたは関連する骨格の立体制御された合成のための効率的な方法論の開発に焦点を当てた研究は、学術界と産業界の両方でますます関心を集めています . 8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オン化合物は、これらの方法論において重要な役割を果たします .
二次代謝産物の生産
トロパンアルカロイドは、多くの植物種によって生成される二次代謝産物のグループを構成しています . 8-シクロペンチル-8-アザビシクロ[3.2.1]オクタン-3-オン化合物は、8-アザビシクロ[3.2.1]オクタンコアの一部であり、これらの二次代謝産物の生産に貢献しています .
作用機序
Target of Action
The primary target of 8-Cyclopentyl-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body.
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclopentyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters .
Result of Action
The molecular and cellular effects of 8-Cyclopentyl-8-azabicyclo[32It is noted that compounds with a similar structure, such as tropane alkaloids, display a wide array of interesting biological activities .
特性
IUPAC Name |
8-cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c14-12-7-10-5-6-11(8-12)13(10)9-3-1-2-4-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQOWFVBIFCUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3CCC2CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672411 | |
| Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-75-3 | |
| Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride](/img/structure/B1502856.png)
![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)




![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)

![2-[(2-Chloro-3-pyridinyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B1502915.png)



